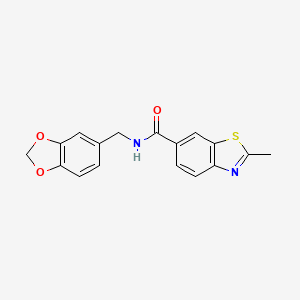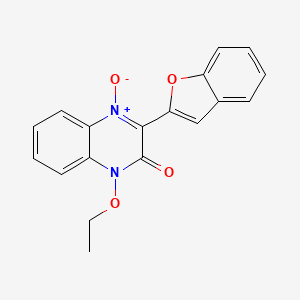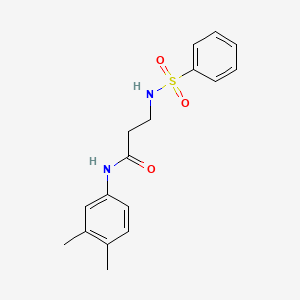
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, also known as BMB-6, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMB-6 is a benzothiazole derivative, which has been found to exhibit a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide may inhibit the activity of enzymes involved in tumor growth and angiogenesis. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide may induce apoptosis, or programmed cell death, in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in tumor growth and angiogenesis, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to induce apoptosis in cancer cells through the activation of caspases. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which may contribute to its anti-inflammatory activity.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit low toxicity in vitro, making it a potentially safe candidate for use in animal studies. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide have not been established, and further studies are needed to determine its efficacy in vivo.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide. One potential area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a potential anti-tumor agent. Further studies are needed to determine the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, as well as its efficacy in animal models of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, which may help to identify potential targets for cancer therapy. Another potential area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a potential anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, as well as its efficacy in animal models of inflammation. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide, which may help to identify potential targets for anti-inflammatory therapy.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide involves the reaction between 2-methyl-1,3-benzothiazole-6-carboxylic acid and 1,3-benzodioxole-5-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and yields N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide as a white solid with a melting point of 160-162°C.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been found to exhibit a variety of potential applications in scientific research. It has been shown to have anti-tumor activity in vitro against several different cancer cell lines, including breast, lung, and colon cancer. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-19-13-4-3-12(7-16(13)23-10)17(20)18-8-11-2-5-14-15(6-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEGPPZTKXKAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-1,3-benzothiazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)




![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)


![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)